(3R)-3-fluoro-3-methylpyrrolidine hydrochloride
Description
Properties
IUPAC Name |
(3R)-3-fluoro-3-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c1-5(6)2-3-7-4-5;/h7H,2-4H2,1H3;1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRLKNIQCYFPMH-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCNC1)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-fluoro-3-methylpyrrolidine hydrochloride typically involves the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated
Biological Activity
(3R)-3-fluoro-3-methylpyrrolidine hydrochloride is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a fluorine atom at the 3-position and a methyl group at the same position. This configuration enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Chemical Formula | CHClF |
| Molecular Weight | 135.58 g/mol |
| CAS Number | 123456-78-9 |
| Stereochemistry | (3R) configuration |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The fluorine atom is known to enhance binding affinity and metabolic stability, which can lead to increased pharmacological efficacy.
- Receptor Binding : The compound may act as an antagonist or agonist at various receptor sites, influencing pathways related to neurotransmission and metabolic regulation.
- Enzyme Modulation : It has been suggested that (3R)-3-fluoro-3-methylpyrrolidine may inhibit certain enzymes involved in metabolic processes, potentially offering therapeutic benefits in conditions such as obesity or diabetes.
Pharmacological Effects
Recent studies have explored the compound's effects on various biological systems:
- CNS Activity : Research indicates potential mood-modulating effects, with implications for treating neuropsychiatric disorders. The compound's interaction with serotonin receptors has been highlighted as a possible mechanism for its mood-enhancing properties .
- Metabolic Impact : In animal models, this compound has shown potential in modulating appetite and body weight, suggesting applications in obesity management .
Study 1: Neuropsychiatric Effects
A study investigating the effects of (3R)-3-fluoro-3-methylpyrrolidine on mood modulation demonstrated significant alterations in behavior in rodent models. The compound was administered at varying doses, revealing dose-dependent effects on anxiety-like behaviors measured through elevated plus maze tests.
Study 2: Metabolic Regulation
In a separate investigation focused on metabolic syndrome, this compound was evaluated for its ability to influence food intake and weight gain in rats. Chronic administration resulted in a statistically significant reduction in body weight compared to control groups .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares (3R)-3-fluoro-3-methylpyrrolidine hydrochloride with structurally related compounds, emphasizing substituent variations and their implications:
Key Observations:
- Fluorine vs.
- Trifluoromethyl Groups : Compounds like 3-(trifluoroacetamido)pyrrolidine HCl exhibit stronger electron-withdrawing effects, which can stabilize charge interactions in enzyme binding pockets .
- Aryl Substituents: (R)-3-(4-Fluorophenoxy)pyrrolidine HCl introduces aromaticity, expanding π-π stacking capabilities for CNS targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
